3-Amino-6-fluorobenzoic acid hydrochloride

Vue d'ensemble

Description

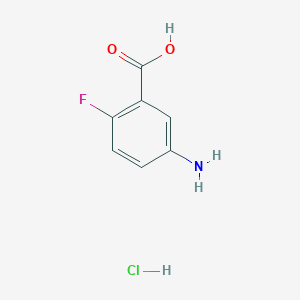

3-Amino-6-fluorobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7ClFNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are substituted by an amino group and a fluorine atom, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluorobenzoic acid hydrochloride typically involves the following steps:

Nitration: The starting material, 6-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Hydrochloride Formation: The resulting 3-amino-6-fluorobenzoic acid is treated

Activité Biologique

3-Amino-6-fluorobenzoic acid hydrochloride (6-FABA) is a fluorinated derivative of benzoic acid that has garnered attention due to its potential biological activities, particularly in the context of drug discovery and biochemical research. This compound is primarily investigated for its inhibitory effects on amino acid biosynthesis, particularly in the context of tuberculosis treatment, as well as its broader applications in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group in 6-FABA can form hydrogen bonds with biological molecules, enhancing its binding affinity to various enzymes and receptors. The presence of fluorine increases the compound's lipophilicity, potentially improving its metabolic stability and bioavailability .

- Inhibition of Tryptophan Biosynthesis : 6-FABA has been shown to inhibit enzymes involved in the tryptophan biosynthesis pathway, specifically targeting anthranilate formation by TrpE and its modification by TrpD. This inhibition leads to significant reductions in bacterial load in models of Mycobacterium tuberculosis infection .

Antibacterial Activity

Research indicates that 6-FABA exhibits notable antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro studies have demonstrated:

- Minimum Inhibitory Concentration (MIC) : The MIC for 6-FABA against Mtb has been reported at concentrations ranging from 0.625 to 27.6 μM, with complete growth inhibition observed at higher concentrations .

- In Vivo Efficacy : In animal models, administration of 6-FABA resulted in a tenfold reduction in bacterial load within infected spleens compared to untreated controls, suggesting a synergistic effect with the host immune response .

Study on Antimicrobial Effects

A significant study evaluated the effectiveness of 6-FABA against various strains of Mtb. The results indicated that:

| Compound | MIC (μM) | Efficacy |

|---|---|---|

| 6-FABA | 0.625-27.6 | Complete growth inhibition at high doses |

| Control | N/A | Variable resistance observed |

This study highlighted that modifications to the structure of 6-FABA could enhance its antibacterial properties while reducing cytotoxicity to host cells .

Development of Analogues

Further research focused on developing analogues of 6-FABA to improve its efficacy and reduce side effects. A series of hydrazide derivatives were synthesized and tested:

| Compound | MIC (μM) | Cytotoxicity (Vero cells) | Notes |

|---|---|---|---|

| Hydrazide A | <9.4 | Low | Improved activity over parent |

| Hydrazide B | >50 | Moderate | Less effective than A |

These findings support the hypothesis that structural modifications can lead to enhanced biological activity against Mtb while maintaining low toxicity levels .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Amino-6-fluorobenzoic acid hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity in drug design.

Antimicrobial Activity

Research has shown that derivatives of 3-amino-6-fluorobenzoic acid exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Agents

The compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Analytical Chemistry

This compound serves as a reagent in analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its unique chemical properties allow for the effective separation and detection of complex mixtures.

Chromatographic Applications

The compound is used as a derivatizing agent to enhance the detectability of amino acids and other biomolecules in HPLC analysis. This application is crucial for biochemical research and quality control in pharmaceuticals .

Materials Science

In materials science, this compound is explored for its potential use in synthesizing polymers and nanomaterials.

Polymer Synthesis

The compound can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers are suitable for applications in coatings, adhesives, and composite materials .

Nanomaterial Development

Recent studies have focused on using this compound in the synthesis of nanoparticles for drug delivery systems. Its ability to functionalize surfaces improves the targeting efficiency of therapeutic agents .

Case Studies

Propriétés

IUPAC Name |

5-amino-2-fluorobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3H,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAQLLHDUVUFFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647442 | |

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130047-15-3 | |

| Record name | Benzoic acid, 5-amino-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130047-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-fluorobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.